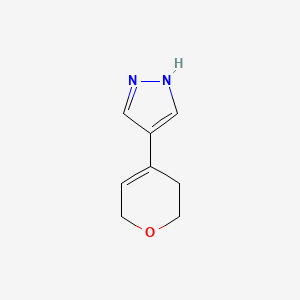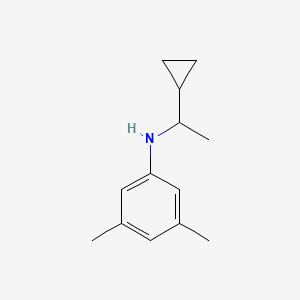
N-(1-cyclopropylethyl)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-3,5-dimethylaniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropylethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethyl groups on the aniline ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(1-cyclopropylethyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, which can enhance its binding affinity to these targets. The dimethylaniline moiety can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- N-(1-cyclopropylethyl)-3,5-dimethylaniline
- N-(1-cyclopropylethyl)-2,4-dimethylaniline
- N-(1-cyclopropylethyl)-3,5-diethylamine
Comparison: this compound is unique due to the presence of both cyclopropyl and dimethylaniline groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-13(7-9)14-11(3)12-4-5-12/h6-8,11-12,14H,4-5H2,1-3H3 |
InChI Key |
XJLNBBNXSJVSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


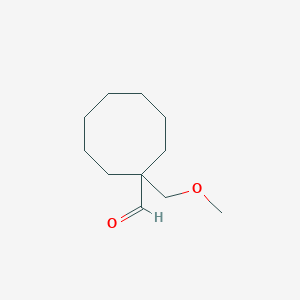
![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)

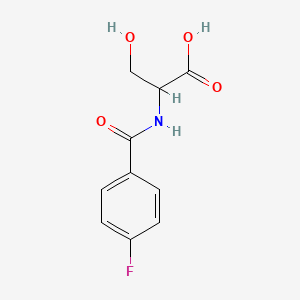
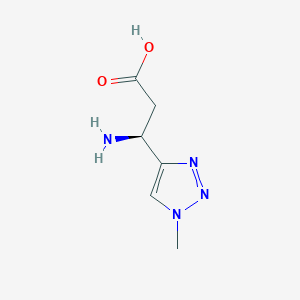
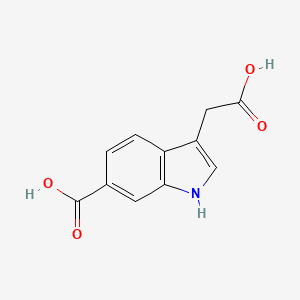
![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
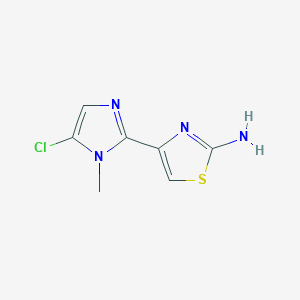
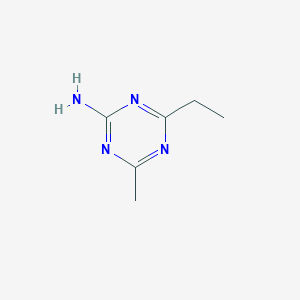

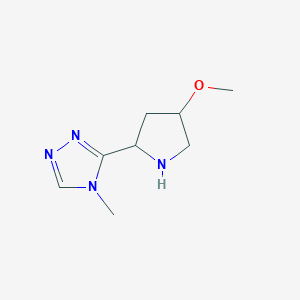
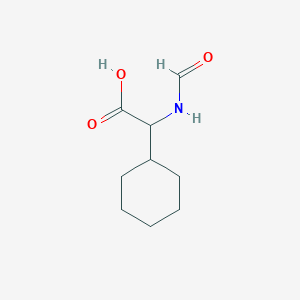
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13272134.png)
